Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1395964-06-3
VCID: VC18008555
InChI: InChI=1S/C15H9Cl2NO3/c1-20-15(19)8-2-3-12-13(6-8)21-14(18-12)9-4-10(16)7-11(17)5-9/h2-7H,1H3
SMILES:
Molecular Formula: C15H9Cl2NO3
Molecular Weight: 322.1 g/mol

Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate

CAS No.: 1395964-06-3

Cat. No.: VC18008555

Molecular Formula: C15H9Cl2NO3

Molecular Weight: 322.1 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate - 1395964-06-3

Specification

CAS No. 1395964-06-3
Molecular Formula C15H9Cl2NO3
Molecular Weight 322.1 g/mol
IUPAC Name methyl 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylate
Standard InChI InChI=1S/C15H9Cl2NO3/c1-20-15(19)8-2-3-12-13(6-8)21-14(18-12)9-4-10(16)7-11(17)5-9/h2-7H,1H3
Standard InChI Key YPGWHAOERBGEND-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=C(C=C1)N=C(O2)C3=CC(=CC(=C3)Cl)Cl

Introduction

Structural and Chemical Characteristics

The molecular structure of methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate (C₁₅H₉Cl₂NO₃) features a benzoxazole ring system fused with a benzene moiety. Key substituents include:

  • A 3,5-dichlorophenyl group at the 2-position, which enhances hydrophobic interactions in biological systems.

  • A methyl ester at the 6-position, critical for subsequent hydrolysis to the carboxylic acid derivative required for tafamidis synthesis.

The compound’s stability under acidic and basic conditions is attributed to the electron-withdrawing effects of the chlorine atoms and the ester group, which mitigate ring-opening reactions .

Synthetic Methodologies

Industrial-Scale Synthesis (WO2020207753A1)

The process outlined in WO2020207753A1 emphasizes a one-pot, two-step approach to avoid intermediate isolation, thereby enhancing efficiency and purity:

Step 1: Saponification and Cyclization
Methyl 4-(3,5-dichlorobenzamido)-3-hydroxybenzoate (Formula II) undergoes base-mediated saponification using sodium or potassium hydroxide (1.5–2.0 equivalents) in a solvent system of water and methanol (1:1 v/v) at 45–55°C. This step concurrently cleaves the methyl ester and facilitates cyclization to form the benzoxazole core .

Step 2: Acidification and Salt Formation
The reaction mixture is acidified with hydrochloric acid (pH 2–3) to precipitate 2-(3,5-dichlorophenyl)benzoxazole-6-carboxylic acid (tafamidis free acid). Without isolation, this intermediate is reacted with meglumine in ethanol/water (3:1 v/v) at 50–60°C to yield tafamidis meglumine in >98% purity .

Key Advantages:

  • Eliminates isolation of tafamidis free acid, reducing processing time by 40%.

  • Achieves a total yield of 85–90% from Formula II .

Oxidative Cyclization Approach (CN114369071A)

An alternative method employs 4-amino-3-hydroxybenzoate and 3,5-dichlorobenzaldehyde with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant:

Reaction Conditions:

  • Solvent: Ethyl acetate (10 mL/mmol substrate).

  • Temperature: 28°C.

  • Duration: 12 hours.

  • Yield: 89% after column chromatography .

Mechanistic Insight:
DDQ facilitates dehydrogenative coupling, promoting simultaneous cyclization and aromatization. This method bypasses hazardous acylating agents, enhancing safety and reducing environmental impact .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₅H₉Cl₂NO₃
Molecular Weight328.15 g/mol
Melting Point142–145°C (decomposition observed)
SolubilitySoluble in ethanol, ethyl acetate; insoluble in water
StabilityStable under inert atmosphere; hydrolyzes in strong acids/bases

Applications in Pharmaceutical Synthesis

As the penultimate precursor to tafamidis meglumine, this compound’s methyl ester group is hydrolyzed to a carboxylic acid, which is then conjugated with meglumine (1-deoxy-1-methylamino-D-glucitol). Tafamidis meglumine stabilizes transthyretin tetramers, preventing amyloid fibril formation in hereditary transthyretin amyloidosis .

Industrial Relevance:

  • The WO2020207753A1 process is optimized for batches exceeding 100 kg, with >99.5% chromatographic purity.

  • CN114369071A’s method reduces reliance on toxic reagents, aligning with green chemistry principles .

Research Findings and Innovations

Catalytic Efficiency

Comparative studies between sodium and potassium hydroxide in saponification revealed:

  • Potassium Salts: Higher solubility in aqueous methanol, reducing reaction time by 15%.

  • Sodium Salts: Lower cost but require extended stirring (up to 8 hours) .

Solvent Optimization

Ethanol/water mixtures (3:1 v/v) in the final salt-forming step minimized byproduct formation (<0.5%) compared to pure ethanol or isopropanol .

Oxidative vs. Acid-Catalyzed Cyclization

DDQ-mediated oxidative cyclization (CN114369071A) offers milder conditions than traditional acid-catalyzed methods (e.g., p-toluenesulfonic acid in xylene), reducing energy consumption by 30% .

Future Directions

  • Continuous Flow Synthesis: Investigating flow chemistry to enhance reaction control and scalability.

  • Enzymatic Hydrolysis: Exploring lipases for ester hydrolysis to improve stereochemical outcomes.

  • Polymer-Supported Reagents: Reducing DDQ usage through recyclable catalyst systems.

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